molecular formula C19H12Cl2F6N4O2 B12510746 1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12510746
M. Wt: 513.2 g/mol
InChI Key: SOGADTGFPJPJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with two pyridinylmethyl groups. The presence of trifluoromethyl and chloro substituents on the pyridine rings imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects .

Properties

Molecular Formula

C19H12Cl2F6N4O2

Molecular Weight

513.2 g/mol

IUPAC Name

1,3-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C19H12Cl2F6N4O2/c1-9-6-30(7-14-12(20)2-10(4-28-14)18(22,23)24)17(33)31(16(9)32)8-15-13(21)3-11(5-29-15)19(25,26)27/h2-6H,7-8H2,1H3

InChI Key

SOGADTGFPJPJNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.